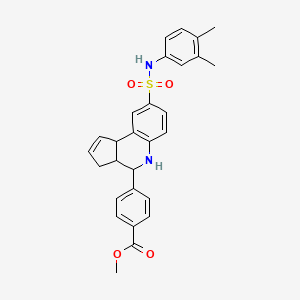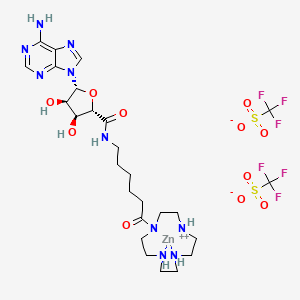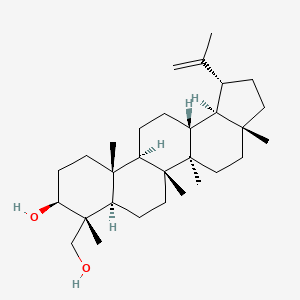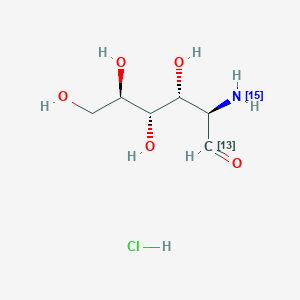
Glucosamine-13C,15N (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosamine-13C,15N (hydrochloride): is a stable isotope-labeled compound, where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is a derivative of glucosamine hydrochloride, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
Mecanismo De Acción
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
Comparación Con Compuestos Similares
Glucosamine hydrochloride: The non-labeled version of the compound.
N-Acetylglucosamine: Another amino sugar with similar biochemical properties.
Chitosamine: A derivative of chitin, similar in structure to glucosamine.
Uniqueness: The uniqueness of Glucosamine-13C,15N (hydrochloride) lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific research. This feature makes it particularly valuable in studies requiring precise quantification and localization of glucosamine within biological systems .
Propiedades
Fórmula molecular |
C6H14ClNO5 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
Clave InChI |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


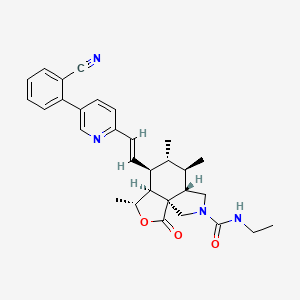
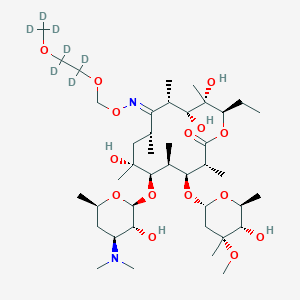
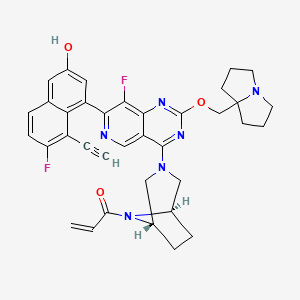
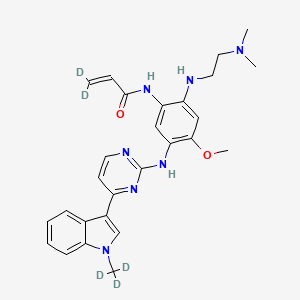
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
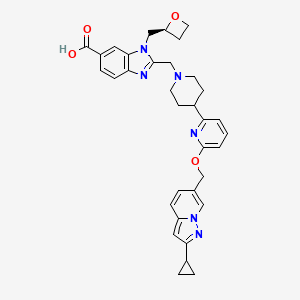
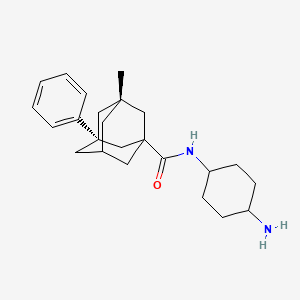
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
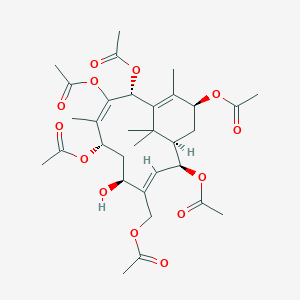
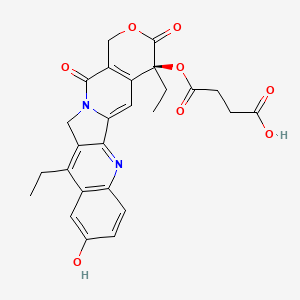
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
